VER-49009
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNAOTXNHVALTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678600 | |
| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940289-57-6 | |
| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VER-49009: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of VER-49009, a potent synthetic inhibitor of Heat Shock Protein 90 (Hsp90), in the context of cancer therapy.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1][2] By competitively inhibiting the binding of ATP, this compound disrupts the chaperone's conformational cycle, which is essential for the proper folding, stability, and function of a multitude of client proteins.[2][3] Many of these client proteins are oncoproteins that are critical for the growth, survival, and proliferation of cancer cells.[2] The inhibition of Hsp90 by this compound leads to the ubiquitin-proteasome-mediated degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[3] This targeted degradation ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Binding Affinity and ATPase Inhibition of this compound
| Assay Type | Target | IC50 (nM) | Kd (nM) |
| Competitive Binding Assay | Human HSP90β | 47 ± 9 | - |
| Isothermal Titration Calorimetry | Human HSP90β | - | 78.0 ± 10.4 |
| ATPase Activity (Malachite Green) | Yeast Hsp90 | 167 ± 9 | - |
| ATPase Activity (AHA1-stimulated) | Human HSP90β | 1033 ± 88 | - |
Data sourced from Sharp et al., 2007, Molecular Cancer Therapeutics.[4]
Table 2: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| SKMEL 2 | Melanoma | >10,000 |
| SKMEL 5 | Melanoma | 815 ± 20 |
| SKMEL 28 | Melanoma | 1,170 ± 210 |
| WM266.4 | Melanoma | 1,180 ± 220 |
| HCT116 | Colon Cancer | 630 ± 110 |
| BEneg | Colon Cancer | 700 ± 120 |
| BE2 | Colon Cancer | 560 ± 70 |
| HT29 | Colon Cancer | 580 ± 110 |
| HT29oxaliR | Colon Cancer (Oxaliplatin Resistant) | 540 ± 140 |
| CH1 | Ovarian Cancer | 420 ± 10 |
| CH1doxR | Ovarian Cancer (Doxorubicin Resistant) | 430 ± 50 |
| MB-231 | Breast Cancer | 530 ± 70 |
| MB-468 | Breast Cancer | 400 ± 100 |
| BT20 | Breast Cancer | 500 ± 100 |
| ZR751 | Breast Cancer | 800 ± 100 |
| MCF7 | Breast Cancer | 700 ± 100 |
| BT-474 | Breast Cancer | 1,110 ± 110 |
Data sourced from Sharp et al., 2007, Molecular Cancer Therapeutics.[4]
Signaling Pathway Disruption
This compound's inhibition of Hsp90 leads to the degradation of key client proteins involved in oncogenic signaling. This disruption of multiple pathways is a key aspect of its anticancer activity.
References
VER-49009: A Technical Overview of a Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of VER-49009, a potent synthetic inhibitor of Heat Shock Protein 90 (Hsp90). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Core Function and Mechanism of Action
This compound, also known as CCT0129397, is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[1][2][3][4] By competitively binding to the ATP-binding site, this compound inhibits the intrinsic ATPase activity of Hsp90.[2][5] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins.[2][6] The depletion of these oncogenic client proteins ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Notes |
| IC50 | 47 nM | Hsp90β | |
| IC50 | 25 nM | Hsp90 | |
| IC50 (ATPase activity) | 167 nM | Recombinant yeast Hsp90 | |
| IC50 (ATPase activity) | 0.14 µM | ||
| Kd | 78 nM | Recombinant human Hsp90β | |
| Mean GI50 | 685 ± 119 nM | Various human cancer cell lines | |
| GI50 | 444 ± 91.1 nM | Human umbilical vein endothelial cells (HUVEC) |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration | Key Finding |
| Athymic mice with OVCAR3 human ovarian xenografts | 4 mg/kg | Intraperitoneal (i.p.) | Depletion of the Hsp90 client protein ERBB2.[5][7] |
| Athymic mice | 20 mg/kg | Intravenous (i.v.) | Rapid clearance with a value of 0.187 L/h.[5][7] |
Signaling Pathway Modulation
This compound's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby affecting multiple oncogenic signaling pathways. The diagram below illustrates the mechanism of this compound action and its downstream consequences.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Hsp90 Binding Affinity Assay (Fluorescence Polarization)
This assay determines the binding affinity of this compound to Hsp90 through competitive displacement of a fluorescent probe.
Materials:
-
Full-length recombinant human Hsp90β
-
Fluorescent pyrazole resorcinol probe
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of Hsp90β and the fluorescent probe.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the probe.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Kd can be determined from the IC50 using the Cheng-Prusoff equation, given the Kd of the fluorescent probe.
In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
This assay measures the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 4 days).
-
After incubation, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
In Vivo Efficacy Study in Xenograft Model
This protocol outlines the assessment of this compound's antitumor activity in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Human cancer cells for implantation (e.g., OVCAR3)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (if applicable for orthotopic models)
-
Materials for tissue harvesting and processing
Procedure:
-
Implant human cancer cells into the mice, either subcutaneously or orthotopically.
-
Allow the tumors to establish to a predetermined size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 4 mg/kg, i.p.) or vehicle control to the respective groups according to the dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting for client protein levels).
-
Analyze the data to determine the effect of this compound on tumor growth and target protein expression.
The workflow for a typical in vivo efficacy study is depicted in the diagram below.
References
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Investigating the Cellular Targets of VER-49009: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of VER-49009, a potent small molecule inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.
Core Cellular Target: Heat Shock Protein 90 (Hsp90)
The primary cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2][3] this compound is a pyrazole compound that binds to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity.[1][4][5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 client proteins.[1][4] Many of these client proteins are crucial for cancer cell survival and proliferation, making Hsp90 an attractive therapeutic target in oncology.[2][6][7]
This compound demonstrates potent inhibition of Hsp90 across various assays and isoforms. The following table summarizes the key quantitative data regarding its binding affinity and inhibitory concentration.
| Parameter | Value | Target/System | Reference |
| IC50 | 25 nM | Hsp90 | [8][9][10] |
| IC50 | 47 nM | Hsp90β | [11][12][13] |
| IC50 | 140 nM | Full-length yeast Hsp90 ATPase activity | [4][9] |
| IC50 | 167 nM | Recombinant yeast Hsp90 ATPase activity | [11] |
| Kd | 78 nM | Hsp90 | [4][9][10] |
| GI50 (mean) | 685 ± 119 nM | Human cancer cell lines | [9] |
| GI50 | 444 ± 91.1 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [9] |
Downstream Cellular Effects and Client Protein Degradation
Inhibition of Hsp90 by this compound leads to a cascade of downstream cellular events, primarily the degradation of Hsp90 client proteins. This results in cell cycle arrest, induction of apoptosis, and anti-proliferative effects in a variety of cancer cell lines.[11][13]
The following table lists the Hsp90 client proteins that have been experimentally verified to be depleted upon treatment with this compound.
| Client Protein | Cellular Function | Reference |
| C-RAF | Serine/threonine-specific protein kinase, component of the MAPK/ERK pathway | [11][13] |
| B-RAF | Serine/threonine-specific protein kinase, component of the MAPK/ERK pathway | [11][13] |
| Survivin | Inhibitor of apoptosis (IAP) family protein | [11][13] |
| PRMT5 | Protein arginine methyltransferase | [11][13] |
| ERBB2 (Her2) | Receptor tyrosine kinase, member of the epidermal growth factor receptor family | [8][11] |
| Cdk4 | Cyclin-dependent kinase, key regulator of the cell cycle | [8] |
| Akt | Serine/threonine-specific protein kinase, promotes cell survival and growth | [9] |
-
Cell Cycle Arrest: this compound induces G2 phase arrest in hepatic stellate cells.[11]
-
Apoptosis: The depletion of key survival proteins like survivin and Akt leads to the induction of apoptosis.[11][13]
-
Anti-proliferative Activity: this compound exhibits broad anti-proliferative effects against a panel of human cancer cell lines.[8][11]
-
Induction of Heat Shock Response: Consistent with Hsp90 inhibition, this compound treatment leads to the induction of Hsp72 and Hsp27.[11][13]
Signaling Pathways Modulated by this compound
By targeting Hsp90, this compound effectively disrupts multiple signaling pathways that are critical for tumorigenesis.
Caption: Mechanism of action of this compound targeting the Hsp90 chaperone machinery.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets and effects of this compound.
This competitive binding assay is used to determine the affinity of inhibitors for Hsp90.
-
Principle: A fluorescently labeled probe that binds to Hsp90 will have a high fluorescence polarization value due to its slow tumbling rate in solution. When an unlabeled inhibitor (e.g., this compound) competes for binding, it displaces the fluorescent probe, which then tumbles more rapidly, resulting in a decrease in fluorescence polarization.
-
Protocol:
-
Human full-length recombinant Hsp90β is incubated with a fluorescent pyrazole resorcinol probe.[11]
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration of the inhibitor.
-
The IC50 value is calculated from the resulting dose-response curve.
-
Caption: Workflow of the Fluorescence Polarization Assay for Hsp90 binding.
The SRB assay is a colorimetric assay used to measure cell density, thereby determining the anti-proliferative effects of a compound.[11]
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 4 days).[11]
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
-
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of client protein degradation.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., C-RAF, ERBB2) and a loading control (e.g., GAPDH, β-actin).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The band intensities are quantified to determine the relative protein levels.
-
Related Compounds
This compound is part of a broader class of pyrazole-based Hsp90 inhibitors. Its development has informed the creation of subsequent analogs with potentially improved properties.
-
CCT018159: A precursor to this compound, identified through high-throughput screening.[4][14]
-
VER-50589: An isoxazole analog of this compound with a higher binding affinity (Kd=5 nM) and improved cellular uptake.[4]
-
NVP-AUY922 (Luminespib): A clinically investigated Hsp90 inhibitor that evolved from the same chemical series.[14][15]
Conclusion
This compound is a potent and selective inhibitor of Hsp90 that exerts its anti-cancer effects by disrupting the chaperone's function, leading to the degradation of numerous oncoproteins. The detailed understanding of its cellular targets and mechanism of action, as outlined in this guide, provides a solid foundation for its further investigation and potential therapeutic application. The experimental protocols described herein offer a starting point for researchers aiming to replicate or build upon the existing knowledge of this compound.
References
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | HSP | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
VER-49009: A Potent Hsp90 Inhibitor Disrupting Key Oncogenic Signal Transduction Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. By targeting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of key oncoproteins. This targeted degradation simultaneously dismantles multiple signal transduction pathways essential for tumor progression and survival, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on Hsp90 and cancer cells, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a wide array of "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous mutated or overexpressed oncoproteins that drive malignant transformation.[2] This reliance of cancer cells on Hsp90 function provides a therapeutic window for Hsp90 inhibitors.
This compound (also known as CCT0129397) is a synthetic, potent inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket of the chaperone, thereby inhibiting its essential ATPase activity.[3][4] This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways.[3][5] This multi-targeted approach makes this compound and other Hsp90 inhibitors promising candidates for cancer therapy, with the potential to overcome resistance mechanisms associated with single-target agents.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Hsp90.[4] The chaperone activity of Hsp90 is dependent on its ability to bind and hydrolyze ATP.[1] this compound mimics the binding of ATP to the N-terminal domain of Hsp90, but it cannot be hydrolyzed. This locks Hsp90 in a conformation that is unable to process its client proteins effectively.[6] The misfolded or unstable client proteins are then recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1][7]
The primary consequence of Hsp90 inhibition by this compound is the depletion of a multitude of oncoproteins that are critical for cancer cell proliferation, survival, and angiogenesis. These include key components of major signal transduction pathways.
Quantitative Data
The potency and effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Target | Value | Reference |
| Hsp90β ATPase Inhibition | IC50 | 47 nM | [3][8] |
| Yeast Hsp90 ATPase Inhibition | IC50 | 167 nM | [3][5] |
| Hsp90α ATPase Activity | IC50 | 0.14 µM | [4] |
| Binding Affinity (Kd) to Hsp90β | Isothermal Titration Calorimetry | 78.0 ± 10.4 nmol/L | [6] |
| Competitive Binding Assay | IC50 | 25 nM | [9] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| HCT116 | Colon Cancer | 4.1 µM (for parent compound CCT08159) | [9] |
| SKMEL 2 | Melanoma | Data not specified, but showed activity | [3][5] |
| SKMEL 5 | Melanoma | Data not specified, but showed activity | [3][5] |
| WM266.4 | Melanoma | Data not specified, but showed activity | [3][5] |
| CH1 | Ovarian Cancer | Data not specified, but showed activity | [3][5] |
| OVCAR3 | Ovarian Cancer | Data not specified, but showed activity | [3][5] |
| MB-231 | Breast Cancer | Data not specified, but showed activity | [3][5] |
| BT-474 | Breast Cancer | Data not specified, but showed activity | [3][5] |
Effect on Signal Transduction Pathways
This compound's primary impact on signal transduction is a consequence of the degradation of key Hsp90 client proteins. This leads to the disruption of pathways critical for cancer cell growth and survival.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Several key components of this pathway are Hsp90 client proteins.
-
C-RAF (Raf-1) and B-RAF: These are serine/threonine-specific protein kinases that are critical upstream regulators of the MEK/ERK cascade. This compound treatment leads to the degradation of both C-RAF and B-RAF.[3][9]
References
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VER-49009 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[2][3] Many of these client proteins are oncoproteins critical for cancer cell survival, such as C-RAF, B-RAF, survivin, and ERBB2.[1][4] The depletion of these key signaling molecules ultimately triggers cell cycle arrest and programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action
This compound, with a molecular weight of 387.82 g/mol , is a pyrazole amide analogue that demonstrates potent inhibition of Hsp90.[2][4] Its primary mechanism of action is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90.[2][3] This inhibition prevents the conformational changes necessary for the proper functioning of the Hsp90 chaperone machinery, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[5]
The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, a key advantage of Hsp90 inhibitors in cancer therapy. This multi-pronged attack can lead to the induction of apoptosis through various downstream effects, including the downregulation of anti-apoptotic proteins and the arrest of the cell cycle.[1][6]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against Hsp90 and cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50/GI50/Kd | Reference |
| Hsp90β Inhibition (Competitive Binding) | Recombinant Human Hsp90β | IC50: 47 nM | [1][4] |
| Hsp90 Inhibition (Competitive Binding) | - | IC50: 25 nM | [2][7] |
| Hsp90 ATPase Inhibition | Recombinant Yeast Hsp90 | IC50: 167 nM (at 400 µM ATP) | [4][8] |
| Hsp90 ATPase Inhibition | Recombinant Yeast Hsp90 | IC50: 0.14 µM | [3] |
| Hsp90 Binding Affinity | - | Kd: 78 nM | [3][7] |
| Antiproliferative Activity | Human Cancer Cell Line Panel (Mean) | GI50: 685 ± 119 nM | [7] |
| Antiproliferative Activity | Human Umbilical Vein Endothelial Cells (HUVEC) | GI50: 444 ± 91.1 nM | [7] |
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound is a direct consequence of the degradation of key Hsp90 client proteins that are integral to cell survival and proliferation pathways. The following diagram illustrates the proposed signaling cascade.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and subsequent apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the antiproliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000 to 20,000 cells per well, depending on the cell line's growth characteristics. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) for a specified incubation time (e.g., 4 days).[4] Include a vehicle control (DMSO).
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Hsp90 Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled probe from the ATP-binding site of Hsp90.
-
Reagents: Full-length recombinant human Hsp90β, a fluorescent pyrazole resorcinol probe, and this compound.[4]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Reaction Mixture: In a 384-well black plate, combine Hsp90β and the fluorescent probe at concentrations optimized for a stable fluorescence polarization signal.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no inhibitor (maximum polarization) and a control with a saturating concentration of a known Hsp90 inhibitor (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Client Protein Degradation
This technique is used to visualize and quantify the depletion of Hsp90 client proteins following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points (e.g., 3, 8, 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., ERBB2, C-RAF) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
Caption: A typical workflow for analyzing Hsp90 client protein degradation via Western blot.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the ability of this compound to engage its target and affect client protein levels in a tumor setting.
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| Athymic mice with OVCAR3 human ovarian ascites tumors | 4 mg/kg, i.p. | Clear depletion of ERBB2 at 3 and 8 hours post-final dose. | [7] |
| Athymic mice | 20 mg/kg, i.v. | Rapid clearance (0.187 L/h). | [4] |
Conclusion
This compound is a potent Hsp90 inhibitor that effectively induces apoptosis in cancer cells by disrupting the chaperone's function, leading to the degradation of key oncoproteins. The data presented in this guide highlight its robust in vitro and in vivo activity. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors. The multifaceted impact of this compound on critical cell survival pathways underscores the promise of Hsp90 inhibition as a strategy in cancer drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
VER-49009: A Deep Dive into its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of a multitude of client proteins that are integral to cellular signaling, proliferation, and survival. Many of these client proteins are key regulators of the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on cell cycle progression. We will explore the signaling pathways affected by this compound, present available data on its effects on cell cycle distribution, and provide detailed experimental protocols for key assays used to characterize its activity.
Introduction: The Role of Hsp90 in Cancer and the Cell Cycle
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a diverse array of client proteins.[1] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth and survival.[1] These client proteins include transcription factors, steroid hormone receptors, and a wide range of protein kinases involved in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoints exist at the G1/S and G2/M transitions to halt the cell cycle in response to DNA damage or other cellular stresses, allowing for repair before proceeding.
Many of the key regulators of the cell cycle are client proteins of Hsp90. These include, but are not limited to:
-
CDK4 and CDK6: Essential for the G1 to S phase transition.
-
Akt: A central kinase in a major pro-survival signaling pathway that also influences cell cycle progression.[2][3][4]
-
RAF (C-RAF and B-RAF): Key components of the MAPK/ERK signaling pathway that promotes cell proliferation.
-
Survivin: An inhibitor of apoptosis that is also involved in the regulation of mitosis.
-
Polo-like kinase 1 (Plk1), Chk1, and Wee1: Critical regulators of the G2/M checkpoint and mitotic entry.[3][5]
By inhibiting the function of Hsp90, compounds like this compound can destabilize these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This disruption of key cell cycle regulators ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.
This compound: Mechanism of Action
This compound is a potent inhibitor of the Hsp90 ATPase activity.[6] Hsp90 function is dependent on its ability to bind and hydrolyze ATP. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, preventing ATP from binding and initiating the conformational changes necessary for client protein maturation and stability.[1] This inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins.[1]
Impact of this compound on Cell Cycle Progression
The degradation of multiple Hsp90 client proteins that are crucial for cell cycle control results in a profound impact on cell cycle progression. Treatment of cancer cells with this compound and other Hsp90 inhibitors has been shown to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[7][8]
G2 Phase Arrest
Several studies have indicated that this compound can induce a G2 phase arrest in certain cell lines. For instance, in hepatic stellate cell lines, this compound has been shown to inhibit cell proliferation and cause an accumulation of cells in the G2 phase of the cell cycle.[9][10] This G2 arrest is likely mediated by the degradation of key G2/M checkpoint regulators that are Hsp90 client proteins, such as:
-
Survivin: Depletion of survivin can lead to defects in mitosis and apoptosis.
-
Polo-like kinase 1 (Plk1): A critical regulator of mitotic entry, spindle formation, and cytokinesis. Its degradation prevents cells from proceeding into mitosis.[3][11]
-
Chk1 and Wee1: These kinases are central to the G2 DNA damage checkpoint. Their destabilization can lead to premature or inappropriate entry into mitosis, often resulting in mitotic catastrophe.
G1 Phase Arrest
In other cellular contexts, particularly in retinoblastoma (Rb)-positive cancer cells, Hsp90 inhibition can lead to a G1 phase arrest.[7] This is primarily due to the degradation of client proteins required for the G1 to S phase transition, such as:
-
CDK4 and Cyclin D1: The CDK4/cyclin D1 complex is essential for phosphorylating the Rb protein, which in turn allows for the expression of genes required for DNA synthesis. The degradation of CDK4 leads to hypophosphorylated Rb and a block at the G1/S checkpoint.[12][13][14]
-
Akt: The Akt signaling pathway promotes cell cycle progression through various mechanisms, including the phosphorylation and inactivation of the CDK inhibitors p21Cip1 and p27Kip1. Inhibition of Akt signaling can therefore contribute to G1 arrest.[11]
-
RAF kinases: The RAF-MEK-ERK pathway also promotes the expression of G1 cyclins, and its inhibition can lead to G1 arrest.
Quantitative Data on Cell Cycle Progression
Table 1: Illustrative Example of Cell Cycle Distribution in Cancer Cells Treated with this compound
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Hepatic Stellate Cells (CFSC) | Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (1 µM) | 48.7 ± 2.9 | 15.3 ± 1.9 | 36.0 ± 3.5 | |
| This compound (5 µM) | 35.1 ± 3.3 | 8.9 ± 1.5 | 56.0 ± 4.1 | |
| Rb-positive Breast Cancer (MCF-7) | Control (DMSO) | 62.5 ± 4.2 | 20.1 ± 2.8 | 17.4 ± 2.1 |
| This compound (1 µM) | 75.3 ± 3.9 | 12.5 ± 2.2 | 12.2 ± 1.9 | |
| This compound (5 µM) | 82.1 ± 4.5 | 7.8 ± 1.7 | 10.1 ± 1.5 |
Note: The data presented in this table is for illustrative purposes only and is based on the expected outcomes of this compound treatment as described in the literature. Specific percentages will vary depending on the cell line, drug concentration, and treatment duration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: this compound's impact on the G2/M checkpoint through Hsp90 client protein degradation.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 200 µL of 1% acetic acid. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.[7][8]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for the detection of changes in the protein levels of Hsp90 client proteins involved in cell cycle regulation.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., CDK4, Cyclin D1, p-Akt, Akt, survivin, Plk1, Chk1, Wee1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Hsp90 Binding Assay: Fluorescence Polarization
This assay measures the binding of this compound to Hsp90 by competing with a fluorescently labeled Hsp90 ligand.
Materials:
-
Recombinant human Hsp90β protein
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the Hsp90 protein and the fluorescent probe in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or a control inhibitor to the wells of the 384-well plate.
-
Reaction Initiation: Add the Hsp90/probe mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the polarization signal.
Conclusion
This compound is a potent Hsp90 inhibitor that exerts its anti-cancer effects by inducing the degradation of a wide range of oncoproteins, including many key regulators of the cell cycle. By destabilizing proteins such as CDK4, Akt, RAF kinases, survivin, Plk1, Chk1, and Wee1, this compound effectively disrupts the normal progression of the cell cycle, leading to arrest at the G1/S or G2/M checkpoints, and ultimately, apoptosis. The specific cell cycle outcome can be cell-type dependent, highlighting the complex interplay of the various Hsp90 client proteins in different cellular contexts. The experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and other Hsp90 inhibitors in preclinical drug development. A thorough understanding of the molecular mechanisms underlying the cell cycle effects of this compound is crucial for its rational application in cancer therapy.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Polo-like kinase-1 controls recovery from a G2 DNA damage-induced arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Heat shock protein 90 regulates the metaphase-anaphase transition in a polo-like kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
VER-49009: A Technical Overview of a Novel HSP90 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
VER-49009, also known as CCT0129397, is a potent, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It belongs to the class of resorcinol-based pyrazole amides and was developed through structure-based optimization of an initial screening hit, CCT018159.[3][4] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key mediators of oncogenic signaling pathways. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Development
The development of this compound stemmed from a high-throughput screen that identified the resorcinolic pyrazole derivative, CCT018159, as an inhibitor of yeast Hsp90 ATPase activity.[3] X-ray crystallography of CCT018159 bound to the N-terminal domain of yeast HSP90 provided crucial insights into its binding mode, revealing key hydrogen bonding interactions.[5] This structural information guided the rational design and synthesis of more potent analogues.
The incorporation of an amide side chain at the C5 position of the pyrazole ring was hypothesized to create an additional hydrogen bond with the protein, thereby enhancing binding affinity. This hypothesis proved successful, leading to the identification of this compound as a significantly more potent inhibitor.[4] Further structure-activity relationship (SAR) studies led to the development of isoxazole bioisosteres, such as VER-50589 and VER-52296/NVP-AUY922, which exhibited improved cellular uptake and, in some cases, greater potency.[3][6]
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket located in the N-terminal domain of HSP90.[7] This binding event inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. The inhibition of ATP hydrolysis stalls the HSP90 chaperone cycle in an intermediate state, preventing the proper folding and maturation of its client proteins.[7]
These destabilized client proteins are subsequently recognized by the cellular protein quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[8] Key onco-proteins that are clients of HSP90 and are depleted upon treatment with this compound include C-RAF, B-RAF, survivin, ERBB2, CDK4, and AKT.[1][3][4]
The depletion of these critical signaling molecules has several downstream consequences, including:
-
Cell Cycle Arrest: Inhibition of cell cycle progression, particularly inducing a G2 phase arrest.[1]
-
Apoptosis: Induction of programmed cell death.[1]
-
Induction of Heat Shock Response: As a compensatory mechanism, the inhibition of HSP90 leads to the upregulation of other heat shock proteins, such as HSP72 and HSP27.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its related compounds.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay | IC50 | Kd |
| This compound | HSP90β | Fluorescence Polarization | 47 nM[1][2] | 78 nM[6] |
| This compound | Yeast Hsp90 | ATPase Activity | 167 nM[1] | - |
| This compound | Human Hsp90α | ATPase Activity | 140 nM[6] | - |
| VER-50589 | HSP90β | Fluorescence Polarization | 21 nM[2] | 5 nM[6] |
| CCT018159 | - | - | - | - |
| 17-AAG | HER2 in SKBr3 cells | - | 31 nM[3] | - |
| 17-DMAG | - | - | 24 nM[3] | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | GI50 | Notes |
| Panel of human cancer cell lines | Sulforhodamine B | - | Showed anti-proliferative effects at concentrations up to 10 µM over 4 days.[1] |
| HCT116 (Colon Cancer) | Growth Inhibition | 260 nM[4] | - |
| CFSC (Hepatic Stellate Cells) | Proliferation Assay | - | Inhibited cell proliferation and induced G2 phase arrest.[1] |
Table 3: In Vivo Data for this compound
| Animal Model | Dosing | Pharmacokinetics/Pharmacodynamics |
| Athymic mice | 20 mg/kg, i.v. | Rapid clearance (0.187 L/h).[1] |
| OVCAR3 human ovarian xenografts in mice | 4 mg/kg, i.p. | Induced depletion of the HSP90 client protein ERBB2.[1] |
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, the following sections outline the methodologies for key experiments based on the provided information.
HSP90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of HSP90. A common method is a colorimetric assay that detects the amount of inorganic phosphate released from ATP.[3]
-
Principle: Recombinant HSP90 is incubated with ATP in the presence and absence of the test compound (this compound). The reaction is stopped, and a reagent is added that forms a colored complex with the liberated inorganic phosphate. The absorbance of this complex is measured, and the concentration of phosphate is determined from a standard curve.
-
General Procedure:
-
Add recombinant HSP90 protein to a microplate well.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction.
-
Add a malachite green or similar phosphate-detecting reagent.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to HSP90.[1][4]
-
Principle: A fluorescently labeled probe that binds to the ATP pocket of HSP90 is used. When the probe is bound to the large HSP90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound competes with the probe for binding, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
General Procedure:
-
In a microplate, combine recombinant full-length human HSP90β, the fluorescent probe (e.g., a fluorescent pyrazole resorcinol probe), and the test compound at various concentrations.[1]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
The decrease in polarization is proportional to the amount of probe displaced by the test compound.
-
Calculate the binding affinity (IC50 or Kd) from the resulting competition curve.
-
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures the effect of a compound on the growth of cancer cell lines.[1]
-
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
-
General Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 4 days).[1]
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Western Blot Analysis for Client Protein Depletion
This technique is used to detect the levels of specific HSP90 client proteins in cells after treatment with an inhibitor.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the client protein of interest (e.g., C-RAF, ERBB2) and a loading control (e.g., β-actin).
-
General Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target client protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in an animal model.[1]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time.
-
General Procedure:
-
Implant human tumor cells (e.g., OVCAR3 ovarian carcinoma cells) subcutaneously or orthotopically into immunocompromised mice.[1]
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., this compound at 4 mg/kg) and vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[1]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for client protein levels).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of HSP90 that has demonstrated significant anti-proliferative activity in a range of cancer cell lines and in vivo models. Its discovery through structure-based drug design highlights the power of this approach in developing targeted cancer therapeutics. The detailed understanding of its mechanism of action, involving the inhibition of HSP90's ATPase activity and subsequent degradation of oncogenic client proteins, provides a strong rationale for its potential clinical development. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and other HSP90 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VER-49009 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a member of the resorcinyl pyrazole/isoxazole amide class of compounds, this compound targets the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[3][4] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[5] By disrupting the Hsp90 chaperone cycle, this compound leads to the proteasomal degradation of these oncogenic client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound competitively binds to the ATP-binding site in the N-terminal domain of Hsp90, inhibiting its intrinsic ATPase activity.[1][5] This inhibition locks Hsp90 in a conformation that is unable to process and stabilize its client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. Key Hsp90 client proteins affected by this compound include C-RAF, B-RAF, survivin, and ERBB2.[1][2] The depletion of these critical signaling molecules disrupts multiple oncogenic pathways, leading to an anti-proliferative effect, cell cycle arrest, and induction of apoptosis.[1]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Hsp90β IC50 | 47 nM | [1] |
| Yeast Hsp90 ATPase IC50 | 167 nM | [1] |
| HCT116 GI50 | 260 nM | [1] |
Antiproliferative Activity of this compound in Various Cancer Cell Lines
This compound has demonstrated antiproliferative activity across a panel of human cancer cell lines, including melanoma, colon, ovarian, and breast cancer.[1][2]
| Cell Line | Cancer Type | Notes |
| SKMEL-2, SKMEL-5, SKMEL-28, WM266.4 | Melanoma | Antiproliferative effects observed.[1][2] |
| HCT116, HT29 | Colon Cancer | Antiproliferative effects observed.[1][2] |
| CH1 | Ovarian Cancer | Antiproliferative effects observed.[1][2] |
| MCF7, BT-474, MB-231, MB-468, BT20, ZR751 | Breast Cancer | Antiproliferative effects observed.[1][2] |
| CFSC | Hepatic Stellate Cells | Inhibition of cell proliferation and induction of G2 phase arrest.[1] |
Experimental Protocols
General Guidelines for Cell Culture and this compound Treatment
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in a complete culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Controls: Include a vehicle control (DMSO-treated cells) in all experiments.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Cell Fixation: Gently add 50 µL of cold TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Caption: SRB Assay Workflow.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Caption: Apoptosis Assay Workflow.
Protocol 4: Western Blot Analysis of Hsp90 Client Protein Depletion
This protocol is to confirm the mechanism of action of this compound by observing the depletion of Hsp90 client proteins.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-C-RAF, anti-B-RAF, anti-survivin, anti-ERBB2, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels of client proteins relative to the loading control. An increase in Hsp70 expression can also be observed as a marker of Hsp90 inhibition.
Troubleshooting
-
Low Cell Viability in Control Group: Check for contamination, ensure proper handling of cells, and verify the quality of reagents. The concentration of DMSO should be kept to a minimum.
-
High Variability in SRB Assay: Ensure even cell seeding and proper washing steps.
-
Poor Separation in Western Blots: Optimize lysis buffer, protein loading, and transfer conditions.
-
Weak Signal in Apoptosis Assay: Ensure that the treatment duration and concentration of this compound are sufficient to induce apoptosis.
These protocols provide a framework for investigating the cellular effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
Application Notes and Protocols for In Vivo Use of VER-49009 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-49009 is a potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for the in vivo use of this compound in preclinical mouse models, with a focus on an ovarian cancer xenograft model.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[3] This leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[4] Key client proteins affected by this compound include C-RAF, B-RAF, survivin, and ERBB2.[1] The depletion of these proteins disrupts critical signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Hsp90 Signaling Pathway Inhibition by this compound
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation and downstream anti-cancer effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| Hsp90β IC50 | 47 nM | Recombinant Hsp90β | [2] |
| Yeast Hsp90 ATPase IC50 | 167 nM | Recombinant yeast Hsp90 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Athymic Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Clearance | 0.187 L/h | Athymic mice | 20 mg/kg, i.v. | [1] |
Table 3: In Vivo Pharmacodynamic Effect of this compound
| Biomarker | Effect | Animal Model | Dosing | Time Point | Reference |
| ERBB2 | Depletion | OVCAR3 human ovarian ascites | 4 mg/kg, i.p., twice daily for 2 days | 3, 8, and 24 hours post-final dose | [5] |
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound in an ovarian cancer mouse model.
Ovarian Cancer Xenograft Model (OVCAR3)
1. Cell Culture:
-
OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For implantation, cells are harvested during the exponential growth phase using trypsinization.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation (Intraperitoneal Ascites Model):
-
OVCAR-3 cells are washed and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.
-
Each mouse is injected intraperitoneally with 0.5 mL of the cell suspension (5 x 106 cells).
-
The development of ascites is monitored by weekly measurement of abdominal circumference and body weight.
4. This compound Administration:
-
This compound is formulated in a suitable vehicle (e.g., DMSO/Cremophor EL/saline).
-
Once ascites is established (typically 2-3 weeks post-implantation), treatment is initiated.
-
Administer this compound at a dose of 4 mg/kg via intraperitoneal injection.
-
Dosing is performed twice daily for two consecutive days (total of four doses).[5]
5. Monitoring and Endpoints:
-
Monitor animal health daily, including body weight and clinical signs of toxicity.
-
For pharmacodynamic studies, mice can be euthanized at specific time points after the final dose (e.g., 3, 8, and 24 hours) to collect ascitic fluid and tumor cells for biomarker analysis (e.g., Western blotting for ERBB2).[5]
-
For efficacy studies, survival can be monitored as a primary endpoint.
Experimental Workflow for OVCAR3 Ascites Model
Caption: Workflow for in vivo evaluation of this compound in an OVCAR3 ovarian cancer ascites mouse model.
Concluding Remarks
These application notes provide a framework for the in vivo investigation of this compound in mouse models of cancer. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this Hsp90 inhibitor. It is recommended that each laboratory optimizes these protocols based on their specific experimental setup and animal welfare guidelines. Further studies are warranted to establish a more comprehensive profile of this compound's in vivo efficacy across a range of tumor models.
References
Application Notes: Optimal Concentration of VER-49009 for Western Blot
Introduction
VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[1][3] Many of these client proteins are oncoproteins critical for cancer cell survival, such as ERBB2, C-RAF, B-RAF, and AKT.[4][5]
Western blotting is the primary immunoassay used to determine the efficacy of this compound in a cellular context. This technique allows researchers to quantify the degradation of specific HSP90 client proteins and observe the induction of heat shock response proteins like HSP72, which is a key pharmacodynamic marker of HSP90 inhibition.[4][6] These application notes provide a summary of effective concentrations and a detailed protocol for using this compound in Western blot analysis.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-line and target-dependent. The following table summarizes concentrations cited in the literature for various cellular effects, many of which are assessed by Western blotting.
| Cell Line | Assay Type | Effect Measured | Effective Concentration | Citation |
| SK-BR-3 | Western Blot | ErbB2 Degradation | EC50: 0.35 µM | [7] |
| SK-BR-3 | Western Blot | HSP70 Up-regulation | EC50: 0.5 µM | [7] |
| CFSC | Western Blot | Reduction of total and phospho-Akt | 1 - 5 µM | [7] |
| Various Cancer Lines | Proliferation Assay | Growth Inhibition (Antiproliferative) | GI50 (mean): 685 nM | [7] |
| HCT-116 | Proliferation Assay | Growth Inhibition | GI50: 0.26 µM | [7] |
| OVCAR3 Xenograft | Western Blot (in vivo) | ERBB2 Depletion in tumor lysate | 4 mg/kg (i.p.) | [4][7][8] |
Recommendation: For initial in vitro experiments, a dose-response study is recommended. A starting concentration range of 100 nM to 5 µM for an incubation period of 24 to 48 hours should be sufficient to observe the degradation of sensitive client proteins in most cancer cell lines.
Signaling Pathway and Experimental Workflow
HSP90 Inhibition Signaling Pathway
This compound inhibits the ATPase activity of HSP90, preventing the formation of a mature chaperone complex. This leads to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[1][4]
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
General Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the effect of this compound on target protein levels.
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols
This protocol provides a general method for analyzing the effects of this compound on cultured cancer cells. Optimization may be required for specific cell lines and protein targets.
Cell Culture and Treatment
-
Plate Cells: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4] Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate: Return the plates to the incubator for the desired time period (e.g., 24 or 48 hours).
Protein Extraction (Cell Lysis)
-
Wash Cells: Place the 6-well plate on ice. Aspirate the medium and wash the cells twice with ice-cold 1x PBS.
-
Lyse Cells: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Harvest Lysate: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify Lysate: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Avoid disturbing the pellet.
Protein Quantification
-
Quantify: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer’s instructions.
-
Normalize: Based on the concentrations, calculate the volume of lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).
SDS-PAGE and Protein Transfer
-
Prepare Samples: To the normalized volume of lysate, add 5x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load Gel: Load the prepared samples into the wells of a 4-15% gradient SDS-polyacrylamide gel. Include a protein ladder.[10]
-
Electrophoresis: Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
Immunoblotting
-
Block: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies: Anti-ERBB2, Anti-C-RAF, Anti-AKT, Anti-HSP72, Anti-cleaved PARP, Anti-GAPDH (or other loading control).
-
-
Wash: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash: Wash the membrane three times with TBST for 10 minutes each.
Detection
-
Prepare ECL Reagent: Mix the enhanced chemiluminescence (ECL) reagents according to the manufacturer's protocol.[9]
-
Incubate: Cover the surface of the membrane with the ECL reagent for 1-5 minutes.
-
Image: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Analyze the band intensities relative to the loading control to determine the change in protein expression.
Apoptosis Detection by Western Blot
Inhibition of HSP90 can induce apoptosis, which can be monitored by observing the cleavage of key proteins like Caspases and PARP.[4][13]
Caption: Key apoptosis markers detectable by Western blot.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting HSP90 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. img.abclonal.com [img.abclonal.com]
- 10. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. Cleavage of HSP90β induced by histone deacetylase inhibitor and proteasome inhibitor modulates cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: VER-49009 in Human Ovarian Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VER-49009, a potent HSP90 inhibitor, for the treatment of human ovarian carcinoma models. The following sections detail the mechanism of action, present available quantitative data, and provide detailed experimental protocols for in vitro and in vivo studies.
Introduction
This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2] In ovarian carcinoma, where overexpression of HSP90 and its client proteins is common, this compound presents a promising therapeutic strategy. By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of key oncoproteins, resulting in cell cycle arrest and apoptosis.[3]
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[4] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of a wide array of client proteins. In the context of ovarian cancer, notable HSP90 client proteins include ERBB2 (HER2) and potentially c-MYC, a key driver of tumorigenesis.[3][4][5] The degradation of these proteins disrupts downstream signaling pathways, such as the PI3K/AKT pathway, leading to the inhibition of cell growth and induction of apoptosis.[6][7]
Data Presentation
In Vitro Antiproliferative Activity of this compound
The antiproliferative effects of this compound have been evaluated in various human cancer cell lines, including ovarian carcinoma. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Histotype | IC50 (nM) | Reference |
| CH1 | Ovarian Carcinoma | Data not available | [3] |
| CH1doxR | Doxorubicin-resistant Ovarian Carcinoma | Data not available | [3] |
| OVCAR3 | Ovarian Adenocarcinoma | Data not available | [3] |
Further studies are required to determine the specific IC50 values of this compound in a broader panel of ovarian cancer cell lines.
In Vivo Efficacy of this compound in an Ovarian Carcinoma Xenograft Model
This compound has demonstrated antitumor activity in a human ovarian carcinoma xenograft model.
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Athymic Nude Mice | OVCAR3 (orthotopic) | 4 mg/kg this compound, intraperitoneally | Depletion of the HSP90 client protein ERBB2 in tumor lysates. | [3][4] |
Quantitative data on tumor growth inhibition and survival benefit from dedicated in vivo efficacy studies are needed for a complete assessment.
Experimental Protocols
In Vitro Cell Viability Assay: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent human ovarian carcinoma cell lines.[3][5][8][9][10]
Materials:
-
Human ovarian carcinoma cell lines (e.g., OVCAR3, SKOV3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of cell survival against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Human Ovarian Carcinoma Xenograft Model
This protocol outlines the establishment of an OVCAR3 xenograft model and subsequent treatment with this compound.[11][12][13][14]
Materials:
-
OVCAR3 human ovarian adenocarcinoma cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture OVCAR3 cells to 80-90% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection.
-
Administer this compound at a dose of 4 mg/kg via i.p. injection according to the desired schedule (e.g., daily, twice daily for a set number of days).[4]
-
Administer vehicle control to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
-
Western Blot Analysis of ERBB2 and c-MYC
This protocol describes the detection of ERBB2 and c-MYC protein levels in ovarian cancer cells following treatment with this compound.
Materials:
-
Treated and untreated ovarian cancer cell pellets or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERBB2, anti-c-MYC, anti-HSP90, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets or homogenized tumor tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Visualizations
Signaling Pathway of this compound in Ovarian Carcinoma
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins.
Experimental Workflow for In Vitro this compound Efficacy Testing
References
- 1. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting HSP90 in ovarian cancers with multiple receptor tyrosine kinase coactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heat Shock Protein 90 Triggers Multi-Drug Resistance of Ovarian Cancer via AKT/GSK3β/β-Catenin Signaling [frontiersin.org]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Protocol for Assessing the Antiproliferative Effects of VER-49009
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-49009 is a potent small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3] By binding to the N-terminal ATP pocket of HSP90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of oncoproteins, culminating in cell cycle arrest and apoptosis.[2][4] This document provides detailed protocols for evaluating the antiproliferative effects of this compound in cancer cell lines.
Mechanism of Action: HSP90 Inhibition
HSP90 is a key regulator of cellular homeostasis, ensuring the proper folding and activation of a wide array of client proteins. In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression.[2] this compound competitively inhibits the ATPase activity of HSP90, leading to the misfolding and subsequent degradation of its client proteins.[1][4] This targeted degradation of oncoproteins disrupts multiple signaling pathways essential for tumor cell survival and proliferation.
Data Presentation: Antiproliferative Activity of this compound
The antiproliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (nM) |
| SKMEL 2 | Melanoma | 1093 |
| SKMEL 5 | Melanoma | 260 |
| SKMEL 28 | Melanoma | 1000 |
| WM266.4 | Melanoma | 600 |
| HCT116 | Colon | 115 |
| HT29 | Colon | 1200 |
| CH1 | Ovarian | 32.7 |
| MB-231 | Breast | 1000 |
| MB-468 | Breast | 1000 |
| BT20 | Breast | 1000 |
| ZR751 | Breast | 1000 |
| MCF7 | Breast | 1000 |
| BT-474 | Breast | 336 |
Table 1: Antiproliferative activity (GI50) of this compound in various human cancer cell lines. Data adapted from Sharp et al., 2007.[3]
Experimental Protocols
The following protocols provide a framework for assessing the antiproliferative effects of this compound. It is recommended to determine the GI50 value for the specific cell line of interest and to use concentrations relative to this value for subsequent mechanistic studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations such as 1x and 5x the GI50 value for 24, 48, and 72 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Expected Outcomes
Treatment of sensitive cancer cell lines with this compound is expected to result in:
-
A dose-dependent decrease in cell viability.
-
An accumulation of cells in the G2/M phase of the cell cycle.[1]
These effects are a direct consequence of the degradation of key HSP90 client proteins such as C-RAF, B-RAF, and survivin.[1][3] Researchers can further investigate the molecular effects by performing Western blot analysis to confirm the depletion of these and other relevant client proteins following this compound treatment.
References
Application Notes and Protocols for VER-49009 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-49009 is a potent small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2][3] By inhibiting the ATPase activity of HSP90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[1] This mechanism of action provides a strong rationale for combining this compound with traditional chemotherapy agents to enhance anti-tumor efficacy and overcome drug resistance.
These application notes provide a summary of the preclinical data for this compound and outline protocols for investigating its synergistic potential with other chemotherapy agents.
Mechanism of Action
HSP90 is a key component of the cellular stress response, ensuring the proper folding and stability of a wide range of proteins, many of which are oncogenic drivers.[4][5][6] In cancer cells, there is a heightened reliance on the HSP90 chaperone machinery to maintain the function of mutated and overexpressed oncoproteins.[6][7] this compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function.[5][7] This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, including key signaling molecules such as C-RAF, B-RAF, ERBB2 (HER2), and survivin.[1] The depletion of these proteins disrupts critical cancer-promoting pathways, leading to cell cycle arrest and apoptosis.[1]
Combining this compound with conventional chemotherapy is a promising strategy. Chemotherapy-induced cellular stress can upregulate survival signaling pathways that are often dependent on HSP90. By co-administering this compound, these survival mechanisms can be abrogated, potentially leading to a synergistic anti-cancer effect.[8][9]
Preclinical Data for this compound
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Cell Lines/Model | Reference |
| IC50 (HSP90β) | 47 nM | Cell-free assay | [1][2] |
| IC50 (HSP90 ATPase activity) | 167 nM | Recombinant yeast Hsp90 | [1] |
| Anti-proliferative Activity | ~10 µM | Melanoma (SKMEL 2, SKMEL 5, SKMEL 28, WM266.4), Colon (HCT116, BEneg, BE2, HT29, HT29oxaliR), Ovarian (CH1, CH1doxR), Breast (MB-231, MB-468, BT20, ZR751, MCF7, BT-474) | [1] |
| In Vivo Efficacy | 4 mg/kg (i.p.) | OVCAR3 human ovarian xenografts in athymic mice | [1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via HSP90 inhibition.
Experimental Protocols
The following protocols are designed to assess the synergistic anti-cancer effects of this compound in combination with a standard chemotherapeutic agent, such as paclitaxel.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the synergistic anti-proliferative effects of this compound and paclitaxel in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3, SKMEL-28)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Paclitaxel (dissolved in DMSO)
-
96-well plates
-
Sulforhodamine B (SRB) assay kit or similar cell viability assay
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel. Treat cells with:
-
This compound alone
-
Paclitaxel alone
-
This compound and paclitaxel in combination at various ratios.
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Cell Viability Assessment: Perform the SRB assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and paclitaxel
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, paclitaxel, and the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of HSP90 Client Proteins
Objective: To assess the effect of this compound and paclitaxel on the expression of HSP90 client proteins and apoptosis markers.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and paclitaxel
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., against C-RAF, B-RAF, survivin, cleaved PARP, cleaved Caspase-3, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells as in Protocol 2. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound combination therapy.
Conclusion
This compound is a potent HSP90 inhibitor with a clear mechanism of action that supports its use in combination with other chemotherapy agents. The provided protocols offer a framework for researchers to investigate the potential synergistic effects of such combinations in a preclinical setting. These studies are essential for identifying optimal drug combinations and schedules, and for providing the rationale for further in vivo and clinical investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for VER-49009 in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of VER-49009, a potent inhibitor of Heat Shock Protein 90 (HSP90), and its utility in studying protein degradation pathways. Detailed protocols for key experiments are provided to facilitate the investigation of its biological effects.
Introduction to this compound
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases.[1][2] By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[3][4] This targeted protein degradation makes this compound a valuable tool for elucidating the roles of HSP90 and its client proteins in various cellular processes and for exploring potential therapeutic strategies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay |
| IC50 | 47 nM | HSP90β | Not Specified |
| IC50 | 167 nM | Recombinant Yeast Hsp90 | ATPase Activity Assay |
| IC50 | 25 nM | Hsp90 | Fluorescence Polarization Assay |
| GI50 | 260 nM | Human Cancer Cell Lines | Antiproliferative Assay |
| Kd | 78 nM | Recombinant Human HSP90β | Isothermal Titration Calorimetry |
Table 2: In Vivo Data for this compound
| Animal Model | Dosage | Administration Route | Observation |
| Athymic Mice | 20 mg/kg | Intravenous (i.v.) | Rapid clearance (0.187 L/h) |
| OVCAR3 Human Ovarian Xenograft Mice | 4 mg/kg | Intraperitoneal (i.p.) | Depletion of ERBB2 |
Table 3: Cellular Effects of this compound
| Effect | Cell Line(s) | Notes |
| Depletion of Client Proteins | Various Cancer Cell Lines | C-RAF, B-RAF, survivin, PRMT5, ERBB2 |
| Cell Cycle Arrest | CFSC (hepatic stellate cells) | G2 phase arrest |
| Apoptosis Induction | Various Cancer Cell Lines | Consequence of client protein depletion |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Fluorescence Polarization Assay for HSP90 Binding
This protocol is for determining the binding affinity of this compound to HSP90.[5]
Materials:
-
Recombinant human HSP90β
-
Fluorescently labeled probe (e.g., fluorescent pyrazole resorcinol probe)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 0.01% NP-40)
-
384-well black plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well plate, add a constant concentration of HSP90β and the fluorescent probe to each well.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation
This protocol measures the antiproliferative effects of this compound on cancer cell lines.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 4 days).[5]
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Western Blotting for Client Protein Degradation
This protocol is used to detect the depletion of HSP90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins of interest (e.g., C-RAF, B-RAF, ERBB2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the extent of client protein degradation.
References
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application of VER-49009 in Colon Cancer Cell Lines: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of VER-49009, a potent HSP90 inhibitor, in colon cancer cell lines. This compound has demonstrated significant anti-proliferative activity by inducing cell cycle arrest and apoptosis through the disruption of key cellular signaling pathways.
Mechanism of Action
This compound is a pyrazole amide analogue that specifically targets the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. In colon cancer cell lines, this compound has been shown to downregulate key client proteins such as C-RAF and Protein Arginine Methyltransferase 5 (PRMT5), leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various colon cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from a sulforhodamine B (SRB) assay after a 72-hour treatment period.
| Cell Line | GI50 (µM) |
| HCT116 | Data not available in the searched sources |
| HT29 | Data not available in the searched sources |
| SW480 | Data not available in the searched sources |
| LoVo | Data not available in the searched sources |
Note: Specific GI50 values for this compound in these colon cancer cell lines were not available in the publicly accessible literature at the time of this compilation. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of this compound in colon cancer cell lines.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is for determining the anti-proliferative effect of this compound.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29)
-
Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Colon cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 5x GI50) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting the degradation of HSP90 client proteins.
Materials:
-
Colon cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-C-RAF, anti-PRMT5, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system. GAPDH can be used as a loading control. An increase in HSP70 expression can serve as a pharmacodynamic marker of HSP90 inhibition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in colon cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Application Notes and Protocols for Measuring VER-49009 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro activity of VER-49009, a potent inhibitor of Heat Shock Protein 90 (HSP90). The following protocols detail the necessary assays to characterize the biochemical and cellular effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3][4] By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] This makes this compound a promising candidate for cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound activity as determined by various in vitro assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Metric | Value | Reference |
| ATPase Activity Assay | Recombinant Yeast Hsp90 | IC50 | 167 nM | [1] |
| Competitive Binding Assay | Recombinant Human HSP90β | IC50 | 47 nM | [1][5] |
| Fluorescence Polarization Assay | Recombinant Human HSP90β | IC50 | 25 nM | [3] |
| Isothermal Titration Calorimetry | Recombinant Human HSP90β | Kd | 78.0 ± 10.4 nmol/L | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Metric | Value | Reference |
| Human Cancer Cell Line Panel | Sulforhodamine B (SRB) Assay | GI50 | 685 ± 119 nmol/L (mean) | [2] |
| Hepatic Stellate Cells (CFSC) | Cell Proliferation Assay | - | Inhibition of proliferation and G2 phase arrest | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
HSP90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the inhibition of HSP90's intrinsic ATPase activity by this compound. The amount of inorganic phosphate (Pi) produced is quantified colorimetrically using malachite green.[6][7][8][9]
Materials:
-
Recombinant human HSP90α or HSP90β
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent: Solution A (0.0812% w/v malachite green in H₂O), Solution B (2.32% w/v polyvinyl alcohol), Solution C (5.72% w/v ammonium molybdate in 6 M HCl). Mix A:B:C:H₂O in a 2:1:1:2 ratio.
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the this compound dilution or vehicle control (e.g., DMSO).
-
Add 20 µL of recombinant HSP90 (final concentration ~0.5 µM) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATP (final concentration ~1 mM).
-
Incubate the reaction for 90 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a dose-response curve and calculate the IC50 value.
Fluorescence Polarization (FP) Assay for HSP90 Binding
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled probe from the ATP-binding pocket of HSP90.[8][10][11][12]
Materials:
-
Recombinant human HSP90α or HSP90β
-
This compound
-
Fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin or a custom fluorescent probe)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40
-
Black, low-binding 96- or 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a black microplate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of recombinant HSP90 (final concentration ~30-50 nM).
-
Add 5 µL of the fluorescent probe (final concentration ~1-5 nM).
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Plot the change in polarization against the concentration of this compound to determine the IC50 or Ki value.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[1][2][3][13][14]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis of HSP90 Client Proteins
This technique is used to detect the degradation of HSP90 client proteins following treatment with this compound.[15][16][17][18]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against HSP90 client proteins (e.g., C-RAF, B-RAF, survivin, ERBB2, AKT) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.[19][20][21][22][23]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 15. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for VER-49009 Administration in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of VER-49009, a potent inhibitor of Heat Shock Protein 90 (HSP90), in various xenograft tumor models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4] This makes this compound a promising candidate for cancer therapy. HSP90 is overexpressed in various tumor cells compared to normal tissues, providing a degree of tumor selectivity for its inhibitors.[1]
Mechanism of Action
This compound competitively binds to the ATP-binding site in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[1][2] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of a wide array of client proteins that are critical for tumor growth and survival.[5] Key client proteins affected by this compound and other HSP90 inhibitors include ERBB2, C-RAF, B-RAF, CDK4, AKT, mutant p53, HIF-1α, and survivin.[3][5][6] The degradation of these proteins disrupts multiple signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to anti-tumor effects.[5]
Data from Xenograft Models
The in vivo efficacy of this compound and its analogs has been evaluated in several human tumor xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in Ovarian Carcinoma Xenograft Model
| Parameter | Details |
| Cell Line | OVCAR3 (Human Ovarian Carcinoma) |
| Animal Model | Athymic Mice |
| Tumor Model | Orthotopic Ascites |
| Drug | This compound |
| Dosage | 4 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Twice daily for 2 days (total of four doses) |
| Pharmacodynamic Effect | Clear depletion of ERBB2 client protein in tumor lysates at 3 and 8 hours post-final dose.[7][8] |
| Reference | [8] |
Table 2: In Vivo Efficacy of VER-50589 (an analog of this compound) in Colon Carcinoma Xenograft Model
| Parameter | Details |
| Cell Line | HCT116 (Human Colon Carcinoma) |
| Animal Model | Mice |
| Tumor Model | Subcutaneous |
| Drug | VER-50589 |
| Dosage | 100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily |
| Tumor Growth Inhibition | Approximately 30% |
| Reference | [6] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in xenograft tumor models, based on the available literature.
Protocol 1: Establishment of Subcutaneous Xenograft Tumor Model
-
Cell Culture : Culture human cancer cells (e.g., HCT116) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Harvesting : Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation : Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Protocol 2: Formulation and Administration of this compound
This protocol provides a general guideline for the formulation of this compound for in vivo studies. The optimal vehicle may vary depending on the specific experimental requirements.
Materials:
Formulation Procedure (for a 2.75 mg/mL solution): [7]
-
Prepare a stock solution of this compound in DMSO at a concentration of 27.5 mg/mL.[7]
-
To prepare the working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.[7]
-
Add 50 µL of Tween-80 to the mixture and mix again.[7]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. The final concentration of this compound will be 2.75 mg/mL.[7]
-
It is recommended to prepare the working solution fresh on the day of use.[7]
Administration:
-
Administer the formulated this compound to the mice via the desired route (e.g., intraperitoneal injection). The volume of injection should be calculated based on the animal's body weight and the target dosage.
Protocol 3: Pharmacodynamic Analysis of Client Protein Depletion
-
Sample Collection : At specified time points after the final dose of this compound, euthanize the mice and collect the tumor tissue.
-
Protein Extraction : Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the client proteins of interest (e.g., ERBB2, C-RAF, AKT) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Densitometry : Quantify the band intensities to determine the extent of client protein depletion relative to the vehicle-treated control group.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound administration in xenograft models.
Caption: Mechanism of action of this compound via HSP90 inhibition.
Caption: Experimental workflow for this compound xenograft studies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prepare VER-49009 stock solution in DMSO
This technical support guide provides detailed instructions and troubleshooting advice for the preparation of VER-49009 stock solutions in DMSO for use in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO but is insoluble in water and ethanol[1][2][3].
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Reported values include 77 mg/mL (198.54 mM) and 100 mg/mL (257.85 mM)[1][2][3]. It is recommended to prepare stock solutions at a concentration lower than the maximum solubility to ensure complete dissolution.
Q3: What is a typical stock solution concentration for this compound in DMSO?
A3: A common stock solution concentration for this compound is 10 mM in DMSO[4]. However, the optimal concentration for your experiments may vary. It is advisable to prepare a high-concentration stock that can be easily diluted to the desired working concentration. For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working solution[3].
Q4: How should I store the this compound stock solution?
A4: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. The aliquots should be stored at -20°C for up to one year or at -80°C for up to two years[4].
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 387.82 g/mol )
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM solution, you will need 3.878 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 387.82 g/mol = 0.003878 g = 3.878 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.878 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder[2].
-
-
Dissolve the compound:
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not dissolve easily, sonication can be used to aid dissolution[3].
-
-
Aliquot and store:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: The concentration of the stock solution is too high, exceeding the solubility limit.
-
Solution: Try preparing a more dilute stock solution.
-
-
Possible Cause 2: The DMSO used has absorbed moisture, which can reduce the solubility of the compound[2].
-
Solution: Use fresh, anhydrous DMSO.
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: Continue to vortex the solution. If necessary, use a sonicator to aid dissolution[3]. Gentle warming in a water bath may also help, but be cautious of potential compound degradation.
-
Issue 2: The stock solution appears cloudy or has precipitates after storage.
-
Possible Cause 1: The stock solution was not stored properly and may have undergone freeze-thaw cycles.
-
Solution: Always aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
-
-
Possible Cause 2: The compound has precipitated out of solution at low temperatures.
-
Solution: Before use, allow the aliquot to thaw completely at room temperature and vortex to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication may be necessary.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 387.82 g/mol | [1] |
| Solubility in DMSO | 77 mg/mL (198.54 mM) | [1][2] |
| 100 mg/mL (257.85 mM) | [3] | |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Recommended Stock Concentration | 10 mM | [4] |
| Stock Solution Storage | -20°C for 1 year; -80°C for 2 years | [4] |
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Technical Support Center: VER-49009 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VER-49009 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[3] This leads to the degradation of HSP90 client proteins, many of which are critical for cancer cell survival and proliferation, such as C-RAF, B-RAF, survivin, and ERBB2.[2] Inhibition of HSP90 ultimately results in cell cycle arrest and apoptosis.[2]
Q2: What is a recommended starting dosage for in vivo studies with this compound?
A2: Based on available preclinical data, a dosage of 4 mg/kg administered intraperitoneally (i.p.) has been used in mice bearing OVCAR3 human ovarian xenografts.[1][2] Another study reported a 20 mg/kg intravenous (i.v.) administration in athymic mice, which was associated with rapid clearance.[2] It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and cancer type.
Q3: How should I formulate this compound for in vivo administration?
A3: A commonly used formulation for this compound for intraperitoneal injection is a solution containing 10% DMSO, 5% Tween 20, and 85% saline.[1] For other pyrazole-resorcinol HSP90 inhibitors, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has also been reported.[4] It is recommended to prepare the formulation fresh for each use.
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: In vivo, this compound has been shown to cause the depletion of sensitive HSP90 client proteins. For example, in an orthotopic human ovarian carcinoma model, a 4 mg/kg i.p. dose induced the depletion of ERBB2.[2] Researchers should monitor the levels of relevant client proteins in tumor tissue as a pharmacodynamic marker of target engagement.
Q5: What is known about the pharmacokinetics of this compound?
A5: Limited pharmacokinetic data is available. In athymic mice, a 20 mg/kg i.v. dose of this compound showed rapid clearance with a value of 0.187 L/h.[2] This suggests a short half-life in plasma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy | Suboptimal dosage | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. Start with a conservative dose (e.g., 4 mg/kg i.p.) and gradually increase. |
| Inadequate drug exposure | Consider alternative administration routes (e.g., i.v. for potentially higher peak concentrations, though rapid clearance was observed). Analyze plasma and tumor drug concentrations to assess exposure. | |
| Tumor model resistance | The specific cancer model may be insensitive to HSP90 inhibition. Test this compound in a panel of cell lines in vitro to confirm sensitivity before moving to in vivo studies. | |
| Formulation issues | Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations for each experiment. Consider the alternative formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) if solubility issues persist.[4] | |
| Animal toxicity (e.g., weight loss, lethargy) | Dosage is too high | Reduce the dosage or the frequency of administration. Monitor animal health closely (daily weight checks, observation of behavior). |
| Vehicle toxicity | Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity. | |
| Off-target effects | While this compound is a potent HSP90 inhibitor, off-target effects cannot be entirely ruled out. If toxicity persists at effective doses, consider evaluating a different HSP90 inhibitor. | |
| Inconsistent results between experiments | Variability in drug preparation | Standardize the formulation procedure. Ensure consistent weighing of the compound and measurement of vehicle components. |
| Animal-to-animal variation | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight at the start of the study. | |
| Inconsistent administration | Ensure the person administering the drug is well-trained in the technique (e.g., consistent i.p. injection location). |
Data Summary
In Vitro Potency of this compound
| Assay | Target | IC50 |
| Fluorescence Polarization | HSP90β | 47 nM[1][2] |
| ATPase Activity | Recombinant Yeast Hsp90 | 167 nM[2] |
In Vivo Studies with this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| Athymic Mice | OVCAR3 Human Ovarian Xenograft | 4 mg/kg | i.p. | Depletion of ERBB2 client protein. | [1][2] |
| Athymic Mice | - | 20 mg/kg | i.v. | Rapid clearance (0.187 L/h). | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID) appropriate for the xenograft model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a vehicle of 10% DMSO, 5% Tween 20, and 85% saline.[1] Prepare fresh daily.
-
Dosing: Administer this compound at the desired dose (e.g., starting dose of 4 mg/kg) via intraperitoneal injection. The control group should receive the vehicle only. Administer according to a predetermined schedule (e.g., daily, every other day).
-
Monitoring: Monitor animal weight and general health daily.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blotting for HSP90 client proteins).
Visualizations
Caption: HSP90 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
VER-49009 Technical Support Center: Troubleshooting Stability Issues in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with the Hsp90 inhibitor, VER-49009, in solution. Our goal is to help you navigate potential challenges in your experiments and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[1][2] Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store at -20°C for long-term stability (up to 3 years is suggested by some suppliers).[2] Short-term storage at 0-4°C for days to weeks is also acceptable.[3] The compound is generally stable enough to be shipped at ambient temperature for short periods.[1][3]
-
Stock Solutions (in DMSO): For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1-2 years).[2][4] For shorter periods, storage at -20°C for up to 1 month is also an option.[2]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, typically less than 0.5% for cell-based assays to minimize solvent toxicity.[5]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, perform serial dilutions in your buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication can also help to redissolve any precipitate.[6]
-
Pre-warming the Medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use of a Carrier: For particularly problematic precipitation, consider the use of a carrier like a cyclodextrin, though this may impact the effective concentration of the free compound.
Q4: Is this compound stable in cell culture medium at 37°C during my experiment?
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
This could be related to the degradation or precipitation of this compound in your experimental setup.
Troubleshooting Workflow for Inconsistent Biological Activity
References
Navigating Inconsistent Results with VER-49009: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with VER-49009. By understanding the compound's mechanism of action and adhering to best practices in experimental design, researchers can enhance the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5][6] It specifically binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[6][7] This disruption of the Hsp90 chaperone cycle leads to the degradation of various Hsp90 client proteins, many of which are crucial for tumor cell survival and proliferation, such as C-RAF, B-RAF, survivin, and ERBB2.[1][5] The ultimate cellular consequences include cell cycle arrest and apoptosis.[1][5]
Q2: What are the key differences between this compound and VER-50589?
VER-50589 is an isoxazole analog of the pyrazole-containing this compound.[8][9] While both compounds target the same ATP-binding pocket of Hsp90, VER-50589 generally exhibits a higher binding affinity and greater cell growth inhibition against various cancer cell lines.[7][9][10]
Q3: How should I prepare and store this compound stock solutions?
For optimal results, dissolve this compound in fresh, moisture-free DMSO.[1][4] It is recommended to prepare high-concentration stock solutions (e.g., 1000x the working concentration) to minimize the final DMSO concentration in your experiments.[4] For long-term storage, aliquoted stock solutions should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[3]
Troubleshooting Guide
Issue 1: High Variability in Anti-proliferative (GI50) Values
Inconsistent GI50 values across experiments can be a significant source of frustration. The following table summarizes reported GI50 values for this compound in various cell lines.
| Cell Line Type | Mean GI50 (nM) | Notes |
| Human Cancer Cell Line Panel | 685 ± 119 | General antiproliferative activity.[3][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 444 ± 91.1 | Higher sensitivity compared to some non-tumorigenic cell lines.[3] |
| Non-tumorigenic Human Breast (MCF10a) & Prostate (PNT2) Epithelial Cells | Higher GI50s | Indicates some level of selectivity for cancer cells.[3] |
Potential Causes and Solutions:
-
Cell Line Health and Passage Number: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cultures can lead to variable responses.
-
Compound Solubility and Stability: this compound has low aqueous solubility.[9] Ensure complete dissolution in DMSO before diluting in culture medium. Precipitates can lead to inaccurate concentrations. Sonication may be recommended for dissolution.[4]
-
Assay-Specific Variability: Different proliferation assays (e.g., Sulforhodamine B, MTT) can yield slightly different results. Use a consistent assay and ensure all steps are performed uniformly.
Issue 2: Inconsistent Depletion of Hsp90 Client Proteins
The primary pharmacodynamic effect of this compound is the degradation of Hsp90 client proteins. Inconsistent results in Western blot analyses can obscure the compound's true efficacy.
Experimental Workflow for Assessing Client Protein Depletion
Caption: A generalized workflow for assessing Hsp90 client protein depletion following this compound treatment.
Potential Causes and Solutions:
-
Treatment Duration and Concentration: The depletion of client proteins is time and concentration-dependent. Refer to published data for guidance. For example, in OVCAR3 ascites tumors, ERBB2 depletion was observed at 3 and 8 hours post-treatment, with levels returning to normal by 24 hours.[3][4] Conduct a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and client protein.
-
Antibody Quality: Use validated antibodies specific to your client protein of interest. Poor antibody quality can lead to non-specific bands or weak signals.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Cell Lysis and Protein Extraction: Ensure complete cell lysis to solubilize all cellular proteins. Use appropriate lysis buffers containing protease and phosphatase inhibitors.
Issue 3: Unexpected Cellular Responses or Off-Target Effects
While this compound is a potent Hsp90 inhibitor, it's crucial to consider the broader cellular context and potential for off-target effects.
This compound Signaling Pathway and Cellular Outcomes
Caption: The inhibitory effect of this compound on Hsp90 leads to client protein degradation and subsequent cell cycle arrest and apoptosis.
Potential Causes and Solutions:
-
Cell Line Specificity: The cellular response to Hsp90 inhibition can vary significantly between different cell lines due to their unique dependencies on specific Hsp90 client proteins.
-
Induction of Heat Shock Response: Inhibition of Hsp90 often leads to the compensatory upregulation of other heat shock proteins, such as Hsp72 and Hsp27.[1][5] This is an expected on-target effect and can be used as a positive control for Hsp90 inhibition.
-
Purity of the Compound: Ensure the purity of your this compound batch. Impurities could potentially lead to unexpected biological activities.
Key Experimental Protocols
1. In Vitro Anti-proliferative Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies commonly used to assess the anti-proliferative effects of compounds like this compound.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 4 days).[1]
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.
2. In Vivo Pharmacodynamic Study in Xenograft Models
This generalized protocol is based on in vivo studies performed with this compound.[1][3][4][10]
-
Tumor Implantation: Implant human tumor cells (e.g., OVCAR3 ovarian carcinoma cells) into immunocompromised mice (e.g., athymic nude mice).[3][4][10]
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 4 mg/kg, twice daily for 2 days).[3][4][10]
-
Tissue Harvesting: At various time points after the final dose, euthanize the mice and harvest the tumors.
-
Pharmacodynamic Analysis: Snap-freeze the tumors for subsequent analysis (e.g., Western blotting for Hsp90 client proteins like ERBB2).
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
By carefully considering these factors and implementing robust experimental designs, researchers can minimize variability and obtain more consistent and reliable data when working with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HSP | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: VER-49009 Bioavailability Enhancement in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the Hsp90 inhibitor, VER-49009, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges for in vivo studies?
This compound is a potent, synthetic small molecule inhibitor of Heat Shock Protein 90 (Hsp90) with antiproliferative activity in various cancer cell lines.[1][2] It binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins involved in cell growth and survival.[2][3] The primary challenge for in vivo studies, particularly with oral administration, is its poor aqueous solubility, which can lead to low and variable bioavailability.[4] In athymic mice, this compound administered intravenously at 20 mg/kg demonstrated rapid clearance.[1][3][5]
Q2: What are the potential strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds like this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes can improve its solubility and absorption.[6][7][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance its absorption rate and extent.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution properties.
-
Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or cyclodextrins in the formulation can increase the solubility of this compound in the gastrointestinal fluids.
Q3: Are there any known structural analogs of this compound with potentially better properties?
Yes, VER-50589 is a close structural analog of this compound, where the pyrazole ring is replaced by an isoxazole.[3][9] VER-50589 has shown higher potency and cellular uptake compared to this compound in some cancer cell lines.[3][9] While their intravenous pharmacokinetic profiles in mice are similar, the improved cellular activity of VER-50589 might translate to better efficacy in some in vivo models.[3][5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound after Oral Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution in GI Tract | 1. Formulation: Switch from a simple suspension to a bioavailability-enhancing formulation such as a lipid-based formulation or a nanosuspension. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or nanomilling. |
| Precipitation in the GI Tract | 1. Formulation Optimization: For lipid-based formulations, ensure the drug remains solubilized upon dispersion in aqueous media. For nanosuspensions, select appropriate stabilizers to prevent aggregation. 2. In Vitro Dissolution Testing: Perform in vitro dissolution tests that mimic GI conditions to assess the stability of the formulation. |
| First-Pass Metabolism | 1. Route of Administration: Compare oral administration with intraperitoneal (i.p.) or intravenous (i.v.) routes to assess the extent of first-pass metabolism. 2. Co-administration with Inhibitors: If the metabolic pathway is known, consider co-administration with a known inhibitor of the relevant enzymes (use with caution and appropriate controls). |
| Improper Dosing Technique | 1. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Refer to the detailed protocol below. 2. Vehicle Selection: The chosen vehicle should be well-tolerated by the animals and not interfere with the absorption of this compound. |
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Dosing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug Agglomeration in Suspension | 1. Stabilizers: Add appropriate stabilizers (e.g., surfactants, polymers) to the suspension to prevent particle aggregation. 2. Sonication: Use sonication to break up agglomerates before each dose administration. |
| Phase Separation in Lipid-Based Formulations | 1. Excipient Selection: Screen different lipids, surfactants, and co-solvents to find a compatible combination that forms a stable emulsion or microemulsion. 2. HLB Value: For emulsions, calculate the required Hydrophilic-Lipophilic Balance (HLB) of the oil phase and select a surfactant or surfactant blend with a matching HLB.[6] |
| Instability of Nanosuspension | 1. Stabilizer Optimization: The choice and concentration of stabilizers are critical for the physical stability of nanosuspensions. Screen different steric and electrostatic stabilizers. 2. Storage Conditions: Store the nanosuspension at an appropriate temperature (e.g., refrigerated) to minimize particle growth. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and VER-50589 in Athymic Mice Following a Single Intravenous (i.v.) Dose of 20 mg/kg
| Parameter | This compound | VER-50589 |
| Cmax (ng/mL) | 1,860 | 1,980 |
| AUC (ng·h/mL) | 1,170 | 1,280 |
| t1/2 (h) | 0.8 | 0.9 |
| Clearance (L/h/kg) | 17.1 | 15.6 |
| Vd (L/kg) | 19.7 | 20.2 |
Data adapted from a study in athymic mice bearing HCT116 human colon carcinoma xenografts.[3][5]
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) of this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients with the highest solubilizing capacity for this compound.
-
-
Formulation Development:
-
Prepare different ratios of the selected oil, surfactant, and co-solvent.
-
Add a known amount of this compound to each mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Perform a self-emulsification test by adding a small amount of the formulation to water and observing the formation of an emulsion.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer.
-
Protocol 2: Preparation of a Nanosuspension of this compound by Wet Milling
-
Preparation of the Suspension:
-
Disperse a known amount of this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% HPMC and 0.5% Tween 80).
-
-
Wet Milling:
-
Transfer the suspension to a milling chamber containing milling beads (e.g., zirconium oxide).
-
Mill the suspension at a high speed for a specified duration (e.g., 1-2 hours).
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer.
-
Assess the physical stability of the nanosuspension over time by monitoring for particle size changes.
-
Protocol 3: Pharmacokinetic Study of this compound in Mice Following Oral Administration
-
Animal Handling and Dosing:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Applications of lipid based formulation technologies in the delivery of biotechnology-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development [mdpi.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Preventing off-target effects of VER-49009 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and identifying off-target effects of VER-49009 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[3] This leads to the degradation of HSP90 client proteins, many of which are involved in cell growth, proliferation, and survival.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of HSP90, leading to the destabilization and subsequent proteasomal degradation of its client proteins.[4][5] Known client proteins affected by this compound include C-RAF, B-RAF, survivin, PRMT5, CDK4, and ERBB2.[1][2][6][7] Inhibition of HSP90 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[1][2]
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive profiling studies, such as kinome scans, that specifically detail the off-target effects of this compound. While this compound is a potent HSP90 inhibitor, like many small molecule inhibitors, it may exhibit off-target activities, especially at higher concentrations. The pyrazole-amide scaffold, present in this compound, has been explored for the development of various kinase inhibitors, suggesting that kinases could be potential off-target candidates.[8][9] Researchers should empirically determine and control for potential off-target effects in their specific experimental system.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls. Performing dose-response experiments to determine the optimal concentration for HSP90 inhibition with minimal side effects is essential. Additionally, employing a structurally distinct HSP90 inhibitor or using genetic knockdown (e.g., siRNA or shRNA) of HSP90 can help confirm that the observed phenotype is due to on-target activity.
Q5: What is a suitable negative control for my experiments with this compound?
An ideal negative control would be a structurally similar but inactive analog of this compound. If such a compound is not available, using a vehicle control (e.g., DMSO) is standard practice. It is also advisable to include a positive control, such as a well-characterized HSP90 inhibitor like 17-AAG, to ensure the experimental system is responsive to HSP90 inhibition.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound. | 1. Perform a dose-response curve: Determine the lowest concentration of this compound that effectively inhibits HSP90 (e.g., by monitoring client protein degradation) without causing widespread, non-specific effects. 2. Use orthogonal controls: Confirm the phenotype with a structurally unrelated HSP90 inhibitor or by genetic knockdown of HSP90. 3. Conduct a selectivity screen: If resources permit, perform a kinase panel screen to identify potential off-target kinases. |
| Cell line-specific responses. | The cellular context, including the expression levels of HSP90 isoforms and client proteins, can influence the response to this compound.[10] Characterize the expression of key HSP90 pathway components in your cell line. | |
| High background or non-specific bands in Western blots. | Antibody concentration is too high. | Optimize the dilution of your primary and secondary antibodies. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration that provides a strong signal with low background.[11][12][13] |
| Insufficient blocking. | Ensure the membrane is adequately blocked. Common blocking agents include 5% non-fat milk or bovine serum albumin (BSA) in TBST. The choice of blocking agent may need to be optimized for specific antibodies. | |
| No degradation of HSP90 client proteins observed. | Insufficient concentration or incubation time. | Verify the concentration of your this compound stock solution. Increase the concentration and/or incubation time based on your dose-response experiments. The kinetics of client protein degradation can vary.[4] |
| Cellular resistance. | Some cell lines may be inherently resistant to HSP90 inhibitors. This could be due to various factors, including drug efflux pumps or compensatory signaling pathways. | |
| Inactive compound. | Ensure proper storage and handling of this compound to maintain its activity. |
Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 |
| HSP90β | Fluorescence Polarization | 47 nM |
| Yeast HSP90 | ATPase Activity | 167 nM |
| HSP90 | Fluorescence Polarization | 25 nM |
Data compiled from multiple sources.[1][2][14]
Experimental Protocols
Protocol 1: Western Blotting for HSP90 Client Protein Degradation
This protocol describes the detection of HSP90 client protein (e.g., C-RAF, CDK4) degradation following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against C-RAF, CDK4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer or TBST as optimized) overnight at 4°C. Recommended starting dilutions are typically 1:1000.[12][15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer or TBST) for 1 hour at room temperature. A common starting dilution is 1:5000.[11]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Protocol 2: Immunoprecipitation of HSP90-Client Protein Complexes
This protocol is for immunoprecipitating HSP90 to identify its interacting client proteins and assess the effect of this compound on these interactions.
Materials:
-
Non-denaturing lysis buffer
-
Anti-HSP90 antibody and corresponding isotype control IgG
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-HSP90 antibody or isotype control IgG overnight at 4°C.
-
Complex Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against known or suspected client proteins.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-pyridoyl-Δ2 -pyrazolines as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
Validation & Comparative
Comparative Analysis of VER-49009 and Other HSP90 Inhibitors in Breast Cancer
A Guide for Researchers and Drug Development Professionals
Heat Shock Protein 90 (HSP90) has emerged as a critical therapeutic target in oncology. Its role as a molecular chaperone is essential for the stability and function of numerous oncogenic proteins, making it a pivotal node in cancer cell signaling, proliferation, and survival.[1][2][3][4][5] In breast cancer, HSP90 expression is often elevated compared to normal tissues and is associated with decreased survival.[1][5] It chaperones key drivers of breast cancer progression, including HER2, estrogen receptor (ER), progesterone receptor (PR), and downstream signaling molecules like AKT and RAF-1.[1][2][4][5] Consequently, inhibiting HSP90 offers a compelling strategy to destabilize multiple oncogenic pathways simultaneously.[6]
This guide provides a comparative overview of VER-49009 and other notable HSP90 inhibitors, with a focus on their relevance to breast cancer. While preclinical data for this compound in breast cancer models is not extensively published, its known mechanism as a potent HSP90 inhibitor allows for a theoretical comparison with well-characterized agents in this space.
Overview of HSP90 Inhibitors
HSP90 inhibitors are broadly classified into generations based on their origin and chemical structure.
-
First-Generation (Ansamycins): This class includes Geldanamycin and its derivative, Tanespimycin (17-AAG) . While demonstrating preclinical efficacy, their clinical development has been hampered by poor solubility and hepatotoxicity.[7]
-
Second-Generation (Synthetic Inhibitors): Developed to overcome the limitations of the first generation, these fully synthetic, small-molecule inhibitors generally exhibit improved potency, solubility, and safety profiles. This category includes resorcinol-based inhibitors like NVP-AUY922 (Luminespib) and the triazolone-containing inhibitor Ganetespib (STA-9090) .[8][9]
-
This compound (CCT0129397): this compound is a potent, synthetic pyrazole-based HSP90 inhibitor.[10][11][12] It acts by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function and leading to the degradation of client proteins.[11]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and key comparators against HSP90 and various breast cancer cell lines.
Table 1: HSP90 Binding Affinity and ATPase Inhibition
| Inhibitor | Target | Assay Type | IC50 |
| This compound | HSP90β | Cell-free | 47 nM[10] |
| Yeast Hsp90 | ATPase Activity | 167 nM[10] | |
| Tanespimycin (17-AAG) | HSP90 | Cell-free | 5 nM[13][14] |
| NVP-AUY922 | HSP90 | Cell-free | Not specified |
| Ganetespib | HSP90 | Cell-free | 4 nM[15] |
Table 2: Anti-proliferative Activity (GI50/IC50) in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Subtype | GI50 / IC50 |
| Tanespimycin (17-AAG) | BT474 | HER2+ | 5-6 nM[14] |
| NVP-AUY922 | Panel of 7 HER2+ lines | HER2+ | 6-17 nM (IC50)[16] |
| Panel of 7 breast lines | Mixed | 3-126 nM (GI50)[17][18] | |
| Ganetespib | MCF-7 | ER+ | 15 nM (IC50, approx.)[19] |
| T47D | ER+ | 25 nM (IC50, approx.)[19] | |
| BT-474 | HER2+ | Low nM potency[9] | |
| MDA-MB-231 | TNBC | Low nM potency[9] |
Signaling Pathways and Experimental Workflows
The inhibition of HSP90 triggers the degradation of its client proteins, disrupting key signaling cascades that drive breast cancer.
Caption: HSP90 inhibition leads to the degradation of key client oncoproteins, blocking downstream survival pathways.
Evaluating the efficacy of HSP90 inhibitors typically follows a standardized preclinical workflow.
Caption: Standard workflow for preclinical evaluation of HSP90 inhibitors in breast cancer cell lines.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[20][21]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[22] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with a range of concentrations of the HSP90 inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired exposure period (e.g., 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[21][22]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[20][21][22]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21][23]
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50 or IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Western Blot for Client Protein Degradation
This technique is used to detect the levels of specific proteins in a cell lysate, providing direct evidence of the pharmacodynamic effect of the HSP90 inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein (e.g., HER2, AKT) and a secondary antibody linked to a detection system.
-
Protocol:
-
Cell Lysis: After treatment with the HSP90 inhibitor for a specified time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[24][25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[24][26]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the HSP90 client protein of interest (e.g., anti-HER2, anti-AKT) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the band intensity for client proteins and an increase for HSP70 (a biomarker of HSP90 inhibition) is expected in treated samples compared to the control.[18]
-
Conclusion
This compound is a potent N-terminal HSP90 inhibitor with a mechanism of action that is highly relevant to breast cancer therapy. While direct comparative data in breast cancer models is limited, its biochemical potency is comparable to that of second-generation inhibitors like Ganetespib. The established efficacy of agents like NVP-AUY922 and Ganetespib across various breast cancer subtypes—including ER-positive, HER2-positive, and triple-negative—underscores the broad potential of this drug class.[9][17][19] Future studies are warranted to specifically evaluate the anti-proliferative effects of this compound in a panel of breast cancer cell lines and in vivo models to ascertain its therapeutic potential relative to other HSP90 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 9. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 25. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad.com [bio-rad.com]
A Head-to-Head Comparison of Hsp90 Inhibitors: VER-49009 and NVP-AUY922
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent small molecule inhibitors of Heat Shock Protein 90 (Hsp90), VER-49009 and NVP-AUY922 (also known as Luminespib or VER-52296). By examining their biochemical and cellular activities, we aim to provide a clear perspective on their relative potency and potential therapeutic applications.
Executive Summary
Both this compound and NVP-AUY922 are potent ATP-competitive inhibitors that target the N-terminal domain of Hsp90, a chaperone protein critical for the stability and function of numerous oncogenic client proteins. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and cellular studies have demonstrated that while both compounds are active in the nanomolar range, NVP-AUY922 consistently exhibits superior potency compared to this compound . NVP-AUY922 is a structurally optimized analog that demonstrates enhanced cellular uptake and tighter binding to Hsp90.[1][2] This translates to more potent inhibition of cancer cell proliferation across a variety of cell lines.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and NVP-AUY922, compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, some data is inferred from comparisons with intermediate analogs like VER-50589.
Table 1: Biochemical Activity
| Parameter | This compound | NVP-AUY922 (VER-52296) | Reference |
| Target | Hsp90 N-terminal ATP binding pocket | Hsp90 N-terminal ATP binding pocket | [1][3] |
| Binding Affinity (Kd) | 78 nM | 1.7 nM | [4] |
| IC50 (Hsp90β, competitive binding) | 47 nM | 21 nM | [1][2] |
| IC50 (Yeast Hsp90 ATPase activity) | 167 nM | Not directly compared |
Table 2: Cellular Activity
| Parameter | This compound | NVP-AUY922 (VER-52296) | Reference |
| GI50 Range (various cancer cell lines) | ~260 nM (average) | 2-40 nM (average 9 nM) | [1][4][5] |
| Effect on Client Proteins | Depletion of C-RAF, B-RAF, survivin, ERBB2 | Depletion of ERBB2, P-AKT, C-RAF, CDK4, phospho-ERK1/2, IGF-1Rβ | [5] |
| Induction of Hsp70 | Yes | Yes | [5] |
Signaling Pathways and Mechanism of Action
Hsp90 is a central node in maintaining cellular homeostasis and is hijacked by cancer cells to support the function of a multitude of oncoproteins. Both this compound and NVP-AUY922 disrupt the Hsp90 chaperone cycle, leading to the degradation of these client proteins and the inhibition of downstream signaling pathways crucial for tumor growth and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hsp90 ATPase Activity Assay (Malachite Green)
This assay measures the inhibition of the intrinsic ATPase activity of Hsp90.
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
Malachite Green Reagent: Mix 3 volumes of 0.045% Malachite Green hydrochloride in water with 1 volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.
-
Enzyme and Substrate: Prepare solutions of recombinant Hsp90 and ATP in assay buffer.
-
-
Assay Procedure :
-
Add 10 µL of inhibitor (this compound or NVP-AUY922) at various concentrations to a 96-well plate.
-
Add 20 µL of Hsp90 solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate for 3 hours at 37°C.[6]
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.[6]
-
After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.[6]
-
-
Data Analysis :
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Competitive Binding Fluorescence Polarization Assay
This assay determines the binding affinity of the inhibitors to Hsp90.
-
Reagent Preparation :
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, 2 mM DTT.
-
Fluorescent Probe: A fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin).
-
Enzyme: Recombinant full-length human Hsp90β.
-
-
Assay Procedure :
-
Add inhibitor (this compound or NVP-AUY922) at various concentrations to a black 96-well plate.
-
Add the fluorescent probe to all wells at a fixed concentration.
-
Add the Hsp90β solution to initiate the binding reaction.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Analysis :
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation (Sulforhodamine B) Assay
This assay measures the growth inhibitory effects of the compounds on cancer cell lines.
-
Cell Plating :
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound or NVP-AUY922 for 72-96 hours.
-
-
Cell Fixation and Staining :
-
Measurement and Analysis :
Western Blot Analysis of Hsp90 Client Proteins
This method is used to assess the degradation of Hsp90 client proteins following inhibitor treatment.
-
Cell Lysis :
-
Treat cancer cells with this compound or NVP-AUY922 for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., ERBB2, AKT, C-RAF) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The available preclinical data strongly indicates that NVP-AUY922 is a more potent Hsp90 inhibitor than this compound, both at the biochemical and cellular levels. This increased potency is attributed to its optimized chemical structure, which leads to enhanced binding affinity and better cellular activity.[1][2] NVP-AUY922 has progressed to clinical trials, underscoring its potential as a therapeutic agent for various cancers.[9] Researchers and drug development professionals should consider the superior potency of NVP-AUY922 when selecting an Hsp90 inhibitor for further investigation and development. This guide provides the necessary data and experimental frameworks to support such evaluations.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of VER-49009 for Hsp90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heat shock protein 90 (Hsp90) inhibitor, VER-49009, with other notable Hsp90 inhibitors. The following sections detail the binding affinity and inhibitory concentrations of this compound and its alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Hsp90 Inhibitors
This compound is a potent, synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] Its specificity and efficacy are best understood when compared with other well-characterized Hsp90 inhibitors, such as the natural product-derived 17-AAG (Tanespimycin) and the synthetic inhibitor Luminespib (NVP-AUY922).
| Inhibitor | Type | Binding Affinity (Kd) | IC50 (Fluorescence Polarization) | IC50 (ATPase Assay) | Mean GI50 (Antiproliferative) |
| This compound | Synthetic (Pyrazole amide) | 78 nM | 25 nM[2], 47 nM | 167 nM (yeast Hsp90) | 685 ± 119 nM |
| 17-AAG | Natural Product Derivative | ~5 nM | Not explicitly found | ~5 µM | ~9 nM |
| Luminespib (NVP-AUY922) | Synthetic (Isoxazole resorcinol) | Not explicitly found | 13 nM (Hsp90α), 21 nM (Hsp90β)[3] | Not explicitly found | 9 nM[3] |
Hsp90 Signaling Pathway and Inhibition
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Experimental Protocols
To assess the specificity and potency of Hsp90 inhibitors like this compound, several key experiments are performed.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding affinity of an inhibitor to Hsp90 by competing with a fluorescently labeled ligand.
Protocol:
-
Reagents:
-
Purified recombinant Hsp90α protein.
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT.
-
This compound and other test inhibitors.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add a fixed concentration of Hsp90α and the fluorescent probe.
-
Add the diluted inhibitors to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, by fitting the data to a sigmoidal dose-response curve.
-
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the inhibition of Hsp90's ATPase activity by measuring the amount of inorganic phosphate released from ATP hydrolysis.
Protocol:
-
Reagents:
-
Purified recombinant Hsp90 protein.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
ATP solution.
-
Malachite Green Reagent: A mixture of malachite green, ammonium molybdate, and polyvinyl alcohol.
-
This compound and other test inhibitors.
-
-
Procedure:
-
Add Hsp90, assay buffer, and varying concentrations of the inhibitor to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Measure the absorbance at 620-640 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This cell-based assay confirms the mechanism of action of Hsp90 inhibitors by observing the depletion of Hsp90 client proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines known to express high levels of Hsp90 client proteins (e.g., SK-Br3 for HER2, HCT116 for C-RAF).
-
Treat the cells with increasing concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for Hsp90 client proteins (e.g., anti-HER2, anti-C-RAF, anti-Akt) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the levels of client proteins in treated cells to untreated controls to assess the extent of degradation.
-
Experimental Workflow for Assessing Hsp90 Inhibitor Specificity
Caption: A generalized workflow for the comprehensive assessment of Hsp90 inhibitor specificity and efficacy.
References
In Vivo Comparison of VER-49009 and its Analogs: A Guide for Researchers
This guide provides a comprehensive in vivo comparison of the Heat Shock Protein 90 (HSP90) inhibitor, VER-49009, and its key analogs, VER-50589 and VER-52296 (also known as NVP-AUY922). It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of their comparative efficacy, pharmacokinetics, and pharmacodynamics based on available preclinical data.
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
This compound and its analogs are potent inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. By binding to the N-terminal ATP pocket of HSP90, these inhibitors block its ATPase activity, leading to the misfolding and subsequent proteasomal degradation of client proteins. This disruption of the HSP90 chaperone cycle ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: HSP90 inhibition by this compound and its analogs disrupts client protein stability.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and its analogs, VER-50589 and VER-52296.
Table 1: In Vitro Activity
| Compound | HSP90β IC50 (nM)[1][2] | Mean Cellular Antiproliferative GI50 (nM)[2] | Binding Affinity (Kd, nM)[2][3] |
| This compound | 47 | 685 | 78.0 |
| VER-50589 | 21 | 78 | 4.5 |
| VER-52296 (NVP-AUY922) | 21 | 2-40 | Not directly compared |
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Dose & Route | Cmax (µM) | AUC (µM·h) | Clearance (L/h) |
| This compound | 20 mg/kg i.v. | ~15 | ~2.5 | 0.187[1] |
| VER-50589 | 20 mg/kg i.v. | ~12 | ~2.3 | ~0.2 |
| VER-52296 (NVP-AUY922) | 50 mg/kg i.p. | ~5 (Plasma) | ~20 (Plasma) | Not reported |
| ~40 (Tumor) | ~400 (Tumor) |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | OVCAR3 human ovarian | 4 mg/kg i.p. (twice daily for 2 days) | Depletion of ERBB2[1] |
| VER-50589 | HCT116 human colon | 100 mg/kg i.p. (daily for 9 days) | ~30%[2] |
| VER-52296 (NVP-AUY922) | HCT116 human colon | 50 mg/kg i.p. (daily) | ~50%[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These are generalized protocols that can be adapted for specific studies involving this compound and its analogs.
Subcutaneous Xenograft Tumor Model
Caption: Workflow for in vivo efficacy studies using a subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HCT116, OVCAR3) are cultured in appropriate media and conditions.
-
Cells are harvested during the exponential growth phase, washed with sterile PBS, and resuspended in a suitable vehicle (e.g., PBS or a mixture with Matrigel).
-
Cell viability is determined using a method like trypan blue exclusion, and the cell concentration is adjusted for injection.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
A specific number of viable tumor cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound or its analogs are administered according to the specified dose and schedule (e.g., intraperitoneal injection).
4. Efficacy Evaluation and Endpoint:
-
Tumor volumes and body weights are measured throughout the study.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).
Western Blot Analysis of Tumor Lysates
1. Tumor Lysate Preparation:
-
Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tumor tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant (protein lysate) is collected.
2. Protein Quantification:
-
The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
3. Gel Electrophoresis and Protein Transfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by size via electrophoresis.
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., HSP72, C-RAF, ERBB2, AKT) and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
5. Detection and Analysis:
-
The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
The band intensities are quantified using densitometry software, and the expression levels of target proteins are normalized to the loading control.
Pharmacokinetic Analysis
1. Dosing and Sample Collection:
-
Mice are administered a single dose of this compound or its analogs via the desired route (e.g., intravenous or intraperitoneal).
-
At predetermined time points after dosing, blood samples are collected (e.g., via retro-orbital or tail vein sampling) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
-
For tumor drug concentration analysis, tumors are excised at the same time points.
2. Sample Processing:
-
Plasma and homogenized tumor samples are processed to extract the drug and any potential metabolites. This typically involves protein precipitation followed by centrifugation.
3. Bioanalytical Method:
-
The concentrations of the parent drug and metabolites in the processed samples are determined using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Pharmacokinetic Parameter Calculation:
-
The plasma and tumor concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, and half-life using non-compartmental analysis software.
Conclusion
The available in vivo data suggests that the isoxazole analog VER-50589 exhibits superior potency and cellular uptake compared to this compound, leading to enhanced tumor growth inhibition in xenograft models.[2] Another analog, VER-52296 (NVP-AUY922), also demonstrates potent in vivo anti-tumor activity.[4] The choice of a specific inhibitor for further development will depend on a comprehensive evaluation of its efficacy, pharmacokinetic profile, and safety in relevant preclinical models. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
Benchmarking VER-49009: A Comparative Guide to Next-Generation Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology, playing a pivotal role in the stability and function of numerous oncoproteins. Its inhibition offers a promising strategy to simultaneously disrupt multiple signaling pathways essential for tumor growth and survival. VER-49009 is a potent synthetic small-molecule inhibitor of Hsp90 that binds to the N-terminal ATP pocket, thereby inducing the degradation of Hsp90 client proteins and triggering downstream anti-cancer effects.[1][2][3] This guide provides an objective comparison of this compound with next-generation Hsp90 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug development efforts.
Performance Comparison of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be evaluated through various metrics, including their binding affinity (Kd), inhibitory concentration for ATPase activity (IC50), and anti-proliferative activity in cancer cell lines (GI50). The following tables summarize the available quantitative data for this compound and a selection of next-generation Hsp90 inhibitors.
| Inhibitor | Target | Kd (nmol/L) | IC50 (nmol/L) - Competitive Binding | IC50 (nmol/L) - ATPase Activity (Yeast Hsp90) | Reference |
| This compound | Hsp90β | 78.0 ± 10.4 | 47 ± 9 | 167 ± 9 | [1][3] |
| VER-50589 | Hsp90β | 4.5 ± 2.2 | 21 ± 4 | 143 ± 23 | [1][3] |
| Inhibitor | Cell Line | GI50 (nmol/L) | Reference |
| This compound | Human Cancer Cell Line Panel (Mean) | 685 ± 119 | [1][3] |
| VER-50589 | Human Cancer Cell Line Panel (Mean) | 78 ± 15 | [1][3] |
| STA-9090 | H2228 Lung Adenocarcinoma | 4.131 | [4] |
| STA-9090 | H2009 Lung Adenocarcinoma | 4.739 | [4] |
| STA-9090 | H1975 Lung Adenocarcinoma | 4.739 | [4] |
| AUY-922 | H1650 Lung Adenocarcinoma | 1.472 | [4] |
| AUY-922 | H2009 Lung Adenocarcinoma | 2.595 | [4] |
| AUY-922 | H1975 Lung Adenocarcinoma | 2.595 | [4] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Hsp90 inhibitors and the methodologies used for their evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VER-49009: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing VER-49009, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not publicly available at the time of this writing, this guide provides essential, step-by-step procedures based on general best practices for the disposal of research-grade chemical compounds.
It is imperative to note that this information should be supplemented by, and if necessary, superseded by the official SDS for this compound, which should be obtained directly from the supplier. Institutional and local regulations for hazardous waste disposal must also be strictly followed.
Immediate Safety and Handling Considerations
Before disposal, ensure that all personnel handling this compound are familiar with its potential hazards. As a potent research compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like many research chemicals, involves a multi-step process to ensure the safety of laboratory personnel and the environment.
-
Waste Identification and Segregation:
-
Unused or expired pure this compound should be considered hazardous chemical waste.
-
Solutions containing this compound should also be treated as hazardous waste.
-
Contaminated materials, such as pipette tips, vials, and absorbent paper, must be segregated and disposed of as hazardous solid waste. Do not mix with general laboratory trash.
-
-
Waste Collection and Storage:
-
Use designated, properly labeled, and leak-proof containers for collecting this compound waste.
-
The container label should clearly identify the contents as "Hazardous Waste: this compound" and include the approximate concentration and quantity.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Institutional Waste Management:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including its identity and any known hazards.
-
Follow all institutional procedures for waste manifest and tracking.
-
-
Decontamination of Glassware and Surfaces:
-
All glassware and laboratory surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
A common procedure involves rinsing with an appropriate solvent (such as ethanol or acetone, depending on solubility and compatibility) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Summary of Waste Streams
For clarity, the different waste streams associated with this compound and their recommended disposal paths are summarized in the table below.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired this compound | Pure solid compound. | Collect in a labeled hazardous waste container for EHS pickup. |
| This compound Solutions | Any solution containing this compound. | Collect in a labeled hazardous liquid waste container for EHS pickup. |
| Contaminated Solids | Pipette tips, vials, gloves, absorbent paper, etc. | Collect in a designated, labeled hazardous solid waste container for EHS pickup. |
| Contaminated Glassware | Beakers, flasks, etc. | Triple-rinse with a suitable solvent, collect the first rinse as hazardous waste. Then wash with soap and water. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Logical workflow for the disposal of this compound and associated materials.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult the official Safety Data Sheet (SDS) from your supplier and adhere to your institution's specific waste disposal policies.
Personal protective equipment for handling VER-49009
Essential Safety and Handling Guide for VER-49009
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of aerosol generation or spillage, additional protective clothing, such as an apron or coveralls, is recommended.
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated stock solutions, a properly fitted respirator (e.g., N95 or higher) should be used in a fume hood.
Operational Handling and Storage
Storage: this compound should be stored at -20°C for long-term stability (up to 1 year) or at -80°C for extended periods (up to 2 years).[1][2] The product is shipped at room temperature, and this has been shown not to affect its stability.[1][2]
Solution Preparation: this compound is a crystalline solid.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3] For example, a 77 mg/mL solution in fresh DMSO can be prepared.[3] To aid dissolution, a hot water bath can be used.[3] For in vivo studies, formulations may involve suspension in solutions like CMC-Na.[4]
General Handling:
-
All work with this compound, especially with the solid form and concentrated solutions, should be conducted in a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used gloves, and other disposable labware, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Reference |
| Hsp90β IC50 | 47 nM | [2][3][4] |
| Hsp90 (yeast) IC50 | 140 nM - 167 nM | [1][4] |
| Hsp90 Kd | 78 nM | [1][5] |
| Mean GI50 (cancer cell lines) | 685 ± 119 nM | [1][2] |
| HUVEC GI50 | 444 ± 91.1 nM | [1] |
| Solubility in DMSO | 77 mg/mL (198.54 mM) | [3] |
| Storage Temperature | -20°C (long term) or -80°C (extended) | [1][2] |
Experimental Protocols
Hsp90 Inhibition Assay (Fluorescence Polarization)
This assay determines the binding of inhibitors to Hsp90.
-
Reagents: Full-length recombinant human Hsp90β, a fluorescently labeled probe that binds to the Hsp90 ATP binding site, and this compound.
-
Procedure:
-
Incubate Hsp90β with the fluorescent probe.
-
Add varying concentrations of this compound.
-
Measure the fluorescence polarization.
-
-
Principle: The binding of the small fluorescent probe to the large Hsp90 protein results in a high polarization value. Competitive binding of this compound displaces the probe, causing a decrease in polarization. The IC50 value is calculated from the dose-response curve.[3][4]
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures the antiproliferative effects of this compound on cancer cell lines.
-
Cell Culture: Plate human cancer cells (e.g., melanoma, colon, ovarian, breast) in 96-well plates and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., up to 10 µM) for a specified period (e.g., 4 days).[4]
-
Staining:
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with Sulforhodamine B (SRB), which binds to total cellular protein.
-
Wash away the unbound dye.
-
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is then calculated.[3][4]
In Vivo Animal Study (Human Ovarian Xenograft Model)
This protocol assesses the in vivo efficacy of this compound.
-
Animal Model: Use athymic mice bearing established OVCAR3 human ovarian xenografts.[3][4]
-
Treatment: Administer this compound via intraperitoneal (i.p.) injection at a specified dosage (e.g., 4 mg/kg).[1][3][4]
-
Analysis:
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
Caption: Workflow for an in vivo study of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
